

Unveiling the Molecular Targets of BC264: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BC264**

Cat. No.: **B15601659**

[Get Quote](#)

For Immediate Release

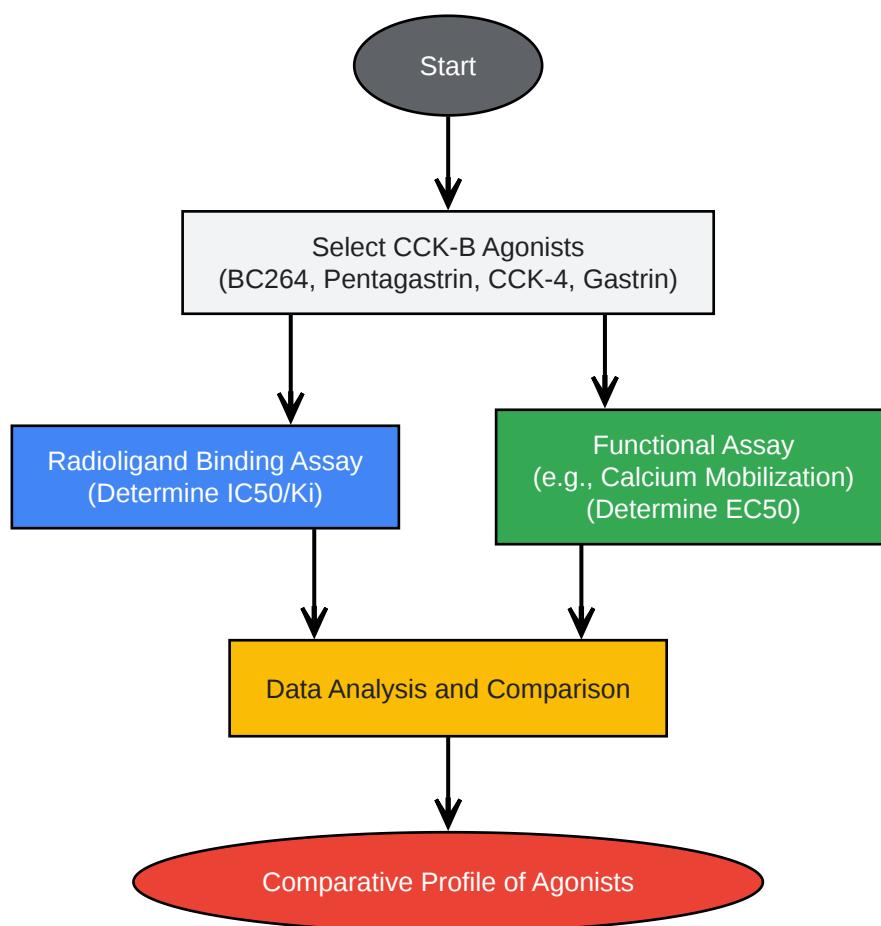
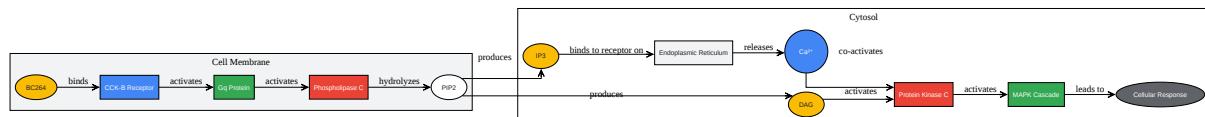
This guide provides a comprehensive analysis of the molecular targets of **BC264**, a selective agonist for the Cholecystokinin-B (CCK-B) receptor. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of **BC264** with alternative compounds, supported by experimental data, to facilitate informed decisions in research and development.

Executive Summary

BC264 is a potent and selective agonist for the Cholecystokinin-B (CCK-B) receptor, also known as the Cholecystokinin-2 (CCK2) receptor. This receptor is a G-protein coupled receptor (GPCR) primarily found in the central nervous system and the gastrointestinal tract. Activation of the CCK-B receptor by agonists like **BC264** triggers a cascade of intracellular signaling events, influencing various physiological processes including anxiety, memory, and gastric acid secretion. This guide presents a comparative analysis of **BC264** with other known CCK-B receptor agonists, namely Pentagastrin, Cholecystokinin-4 (CCK-4), and Gastrin, based on their binding affinities and selectivity.

Comparative Analysis of CCK-B Receptor Agonists

The following tables summarize the binding affinities of **BC264** and its alternatives for the human CCK-A and CCK-B receptors. The data is presented as IC50 values, which represent



the concentration of a ligand that is required for 50% inhibition of a specific binding of a radioligand. A lower IC₅₀ value indicates a higher binding affinity.

Compound	CCK-A Receptor IC ₅₀ (nM)	CCK-B Receptor IC ₅₀ (nM)	Selectivity (CCK-A/CCK-B)	Reference
BC264	>1000	0.2	>5000	[1]
Pentagastrin	~10,000	~30	~333	[1]
CCK-4	18,600 ± 2,000	112 ± 46	~166	[1]
Gastrin-17-I	1,580 ± 490	5.7 ± 0.6	~277	[1]
CCK-8 (non-selective)	2.8 ± 1.2	5.7 ± 0.6	~0.5	[1]

Note: Data for Pentagastrin and **BC264** are compiled from sources that report high selectivity for the CCK-B receptor, with specific IC₅₀ values referenced where available.

Signaling Pathways of the CCK-B Receptor

Activation of the CCK-B receptor by an agonist like **BC264** initiates a well-defined signaling cascade. The receptor is coupled to a G_q protein. Upon agonist binding, the G_q protein activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). These events can subsequently lead to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing gene expression and cellular responses.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Molecular Targets of BC264: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601659#confirming-the-molecular-targets-of-bc264]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com